molecular formula C10H10Cl2S2 B458450 2-(3,4-Dichlorophenyl)-1,3-dithiane CAS No. 58928-92-0

2-(3,4-Dichlorophenyl)-1,3-dithiane

Cat. No.: B458450
CAS No.: 58928-92-0
M. Wt: 265.2g/mol
InChI Key: WELZIMUMKPCQQK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1,3-dithiane (CAS RN 58928-92-0) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₀Cl₂S₂ and an average molecular mass of 265.210 g/mol . Its structure comprises a six-membered 1,3-dithiane ring substituted at the 2-position with a 3,4-dichlorophenyl group. This compound is of interest in organic synthesis due to the reactivity of the dithiane ring, which can participate in exchange reactions and serve as a precursor for generating thiols or ketones under acidic conditions .

Properties

CAS No.

58928-92-0

Molecular Formula

C10H10Cl2S2

Molecular Weight

265.2g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-dithiane

InChI

InChI=1S/C10H10Cl2S2/c11-8-3-2-7(6-9(8)12)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2

InChI Key

WELZIMUMKPCQQK-UHFFFAOYSA-N

SMILES

C1CSC(SC1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CSC(SC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-(2-Phenylethenyl)-1,3-dithiane

  • Molecular Formula : C₁₂H₁₄S₂
  • Key Features : The styryl (2-phenylethenyl) group introduces conjugation, altering electronic properties compared to the electron-withdrawing dichlorophenyl group in this compound.
  • Impact : Conjugated systems like styryl may enhance UV absorption and photochemical reactivity, whereas chlorine substituents improve thermal stability and electrophilicity .

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

  • Molecular Formula: C₁₀H₅Cl₂NO₂S
  • Key Features : Replaces the dithiane ring with a thiazole ring and includes a carboxylic acid group.

Thiazine and Thiazinane Derivatives

2-(3,4-Dichlorophenyl)imino-1,3-thiazine

  • Reactivity: Undergoes exchange reactions with p-toluenesulfonyl chloride to yield p-toluenesulfonylimino-1,3-thiazine as the sole product, suggesting a preference for sulfonamide formation over dithiane-related pathways .
  • Comparison: Unlike 1,3-dithiane, the thiazine ring contains nitrogen, enabling nucleophilic reactivity at the imino group.

3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione

  • Structure : Features a thiazinane ring (saturated six-membered ring with sulfur and nitrogen) and a thioketone group.
  • Biological Relevance: Thiazinane derivatives are noted for broad-spectrum biological activities, including antifungal and antibacterial properties. The thioketone group may enhance metal-binding capacity compared to dithiane systems .

Urea and Thiourea Derivatives

1-(3,4-Dichlorophenyl)-2-thiourea

  • Molecular Formula : C₇H₆Cl₂N₂S
  • Functionality : The thiourea group (-NH-CS-NH₂) provides hydrogen-bonding sites, making it relevant in enzyme inhibition or receptor binding.
  • Comparison : Unlike the dithiane ring, thiourea derivatives are linear and planar, favoring interactions with biological targets through hydrogen bonds .

1,3-Diarylureas (e.g., BTdCPU, NCPdCPU)

  • Example : 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU).
  • The urea linkage (-NH-CO-NH-) contrasts with the dithiane’s sulfur-rich structure, which may confer different solubility and pharmacokinetic properties .

Carboxylic Acid Derivatives

(3,4-Dichlorophenyl)succinic Acid

  • Molecular Formula : C₁₀H₈Cl₂O₄
  • Functionality : A dicarboxylic acid derivative with a dichlorophenyl group.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS RN
This compound C₁₀H₁₀Cl₂S₂ 265.21 1,3-dithiane, dichlorophenyl 58928-92-0
2-(2-Phenylethenyl)-1,3-dithiane C₁₂H₁₄S₂ 222.37 Styryl, 1,3-dithiane -
1-(3,4-Dichlorophenyl)-2-thiourea C₇H₆Cl₂N₂S 221.11 Thiourea, dichlorophenyl 19250-09-0

Preparation Methods

Thioacetalization of 3,4-Dichlorobenzaldehyde with 1,2-Ethanedithiol

The most direct route involves the acid-catalyzed condensation of 3,4-dichlorobenzaldehyde with 1,2-ethanedithiol. This method, adapted from protocols for analogous dithianes, employs boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid to facilitate nucleophilic attack by the dithiol on the carbonyl carbon. The reaction proceeds via intermediate thioketal formation, followed by cyclization to yield the six-membered 1,3-dithiane ring.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (aldehyde to dithiol)

  • Catalyst: 10 mol% BF₃·OEt₂

  • Solvent: Chloroform or dichloromethane

  • Temperature: 0–25°C

  • Time: 2–4 hours

Workup: The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol, yielding white crystalline solids with typical melting points of 85–90°C.

Alternative Routes via Glyoxyloyl Chloride Intermediates

A patent-pending method describes the synthesis of dithiolane derivatives (e.g., 1,3-dithiolane-2-carbonyl chloride hydrazones) through chlorination of phenylhydrazones followed by dithioketalization. While this approach primarily targets dithiolanes, modifying the substrate to 3,4-dichlorophenyl glyoxyloyl chloride could enable analogous dithiane formation.

Key Steps:

  • Chlorination: Mesoxaldehyde phenylhydrazones are treated with chlorine gas or sulfuryl chloride to generate glyoxyloyl chloride intermediates.

  • Dithioketalization: Reaction with 1,2-ethanedithiol in the presence of BF₃·OEt₂ induces cyclization.

Example Adaptation:

This method requires stringent temperature control (-10°C to 0°C) to prevent side reactions.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies highlight BF₃·OEt₂ as superior to polyphosphoric acid (PPA) or protic acids (e.g., HCl) in minimizing hydrolysis and maximizing yields (75–85% vs. 50–60% for PPA). BF₃ stabilizes the oxocarbenium ion intermediate, accelerating nucleophilic dithiol attack.

Solvent Effects

  • Nonpolar solvents (e.g., chloroform): Enhance cyclization by stabilizing the transition state.

  • Polar aprotic solvents (e.g., DMF): Risk over-oxidation or decomposition of the dithiane product.

Analytical Characterization

Spectroscopic Data

1H NMR (300 MHz, CDCl₃):

  • δ 7.45–7.55 (m, 3H, aromatic H)

  • δ 3.10–3.25 (m, 4H, dithiane -SCH₂-)

  • δ 5.20 (s, 1H, dithiane CH)

13C NMR:

  • δ 128.5, 130.2, 132.8 (aromatic C)

  • δ 45.6 (dithiane -SCH₂-)

  • δ 70.4 (dithiane CH)

ESI-MS:

  • Observed [M+H]⁺ = 291.0 (calculated for C₁₀H₈Cl₂S₂: 290.9).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
BF₃-catalyzed cyclization85983
PPA-mediated synthesis60908
Glyoxyloyl chloride route70956

Key Observations:

  • BF₃ catalysis offers the highest efficiency and shortest reaction time.

  • Glyoxyloyl chloride methods require additional steps for intermediate synthesis but enable functional diversity.

Applications and Derivatives

This compound serves as a precursor for agrochemicals and pharmaceuticals. Patent US3859441A highlights its structural analogs as potent anti-arthropodal agents, with the dithiane ring enhancing metabolic stability. Derivatives such as bis-(methylthio)acetyl chloride hydrazones exhibit broad-spectrum bioactivity, underscoring the compound’s versatility .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-1,3-dithiane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3,4-dichlorophenylmagnesium bromide with 1,3-dithiane-2-carboxaldehyde under anhydrous conditions. Optimize yields (typically 60-75%) by controlling temperature (-10°C to 0°C) and using tetrahydrofuran (THF) as a solvent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and dithiane ring (δ 2.5–3.5 ppm for methylene protons).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 263.0 (M+H⁺) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Dispose of waste via halogenated organic waste streams, adhering to EPA guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze:
  • Electron density distribution at the sulfur atoms (nucleophilic sites).
  • Steric effects of the dichlorophenyl group on reaction pathways.
    Tools like Gaussian or ORCA can model transition states for reactions such as ring-opening or cross-coupling .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to validate IC₅₀ variability.
  • Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., cytochrome P450).
  • Cross-reference with structural analogs (e.g., 2-(3,4-dichlorophenyl)indan-1,3-dione) to identify substituent-specific effects .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

  • Methodological Answer :
  • Lipophilicity assessment : Measure LogP values via shake-flask method (expected LogP ≈ 3.5–4.0).
  • Fluorescence anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to monitor membrane fluidity changes.
  • MD simulations : Model interactions with lipid bilayers (e.g., POPC membranes) using GROMACS .

Q. What advanced analytical techniques are suitable for detecting degradation products of this compound under oxidative conditions?

  • Methodological Answer :
  • GC-MS : Identify volatile degradation products (e.g., thiols or disulfides) using a DB-5MS column.
  • LC-QTOF-MS : Detect non-volatile polar metabolites with high-resolution mass accuracy (±2 ppm).
  • EPR spectroscopy : Monitor radical intermediates during photodegradation .

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